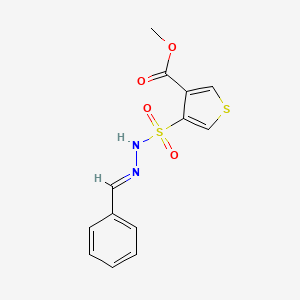
Methyl 4-(((phenylmethylene)hydrazino)sulfonyl)-3-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(((phenylmethylene)hydrazino)sulfonyl)-3-thiophenecarboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((phenylmethylene)hydrazino)sulfonyl)-3-thiophenecarboxylate typically involves a multi-step process. One common method includes the reaction of thiophene-3-carboxylic acid with methyl chloroformate to form methyl thiophene-3-carboxylate. This intermediate is then reacted with phenylmethylenehydrazine in the presence of a sulfonylating agent to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(((phenylmethylene)hydrazino)sulfonyl)-3-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the hydrazino and sulfonyl groups.
Substitution: Substituted thiophene derivatives with various functional groups.
Applications De Recherche Scientifique
Methyl 4-(((phenylmethylene)hydrazino)sulfonyl)-3-thiophenecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, particularly in the treatment of certain cancers and bacterial infections.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of Methyl 4-(((phenylmethylene)hydrazino)sulfonyl)-3-thiophenecarboxylate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, in cancer cells, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to cell death. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-((phenylmethylene)hydrazino)-3-thiophenecarboxylate: Lacks the sulfonyl group but has similar biological activities.
Phenylmethylenehydrazine derivatives: Share the hydrazino group and exhibit comparable chemical reactivity.
Uniqueness
Methyl 4-(((phenylmethylene)hydrazino)sulfonyl)-3-thiophenecarboxylate is unique due to the presence of both the sulfonyl and thiophene groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various applications, particularly in medicinal chemistry.
Propriétés
Numéro CAS |
145865-83-4 |
|---|---|
Formule moléculaire |
C13H12N2O4S2 |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
methyl 4-[[(E)-benzylideneamino]sulfamoyl]thiophene-3-carboxylate |
InChI |
InChI=1S/C13H12N2O4S2/c1-19-13(16)11-8-20-9-12(11)21(17,18)15-14-7-10-5-3-2-4-6-10/h2-9,15H,1H3/b14-7+ |
Clé InChI |
VZYNOIQAMOUSCN-VGOFMYFVSA-N |
SMILES isomérique |
COC(=O)C1=CSC=C1S(=O)(=O)N/N=C/C2=CC=CC=C2 |
SMILES canonique |
COC(=O)C1=CSC=C1S(=O)(=O)NN=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















